URAT1 Inhibitory Potency: Lesinurad vs. Benzbromarone, Probenecid, and Dotinurad
Lesinurad demonstrates intermediate URAT1 inhibitory potency relative to other uricosurics. In a head-to-head in vitro comparison using human URAT1-expressing cells, lesinurad inhibited URAT1 with an IC50 of 30.0 μM, which is 5.5-fold weaker than benzbromarone (IC50 = 0.190 μM) but 5.5-fold more potent than probenecid (IC50 = 165 μM) [1]. In contrast, the newer agent dotinurad exhibits substantially higher potency with an IC50 of 0.0372 μM. This quantitative hierarchy informs selection based on required target engagement thresholds.
| Evidence Dimension | URAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30.0 μM |
| Comparator Or Baseline | Benzbromarone: 0.190 μM; Probenecid: 165 μM; Dotinurad: 0.0372 μM |
| Quantified Difference | Lesinurad is 5.5-fold less potent than benzbromarone and 5.5-fold more potent than probenecid |
| Conditions | In vitro URAT1 inhibition assay in HEK293 cells expressing human URAT1 |
Why This Matters
This potency data is critical for selecting the appropriate uricosuric for in vitro or in vivo studies where specific levels of URAT1 blockade are required to mimic clinical exposures.
- [1] Omura K, Nakazawa T, Sato T, et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor. J Pharmacol Exp Ther. 2025;392(1):100-110. View Source
